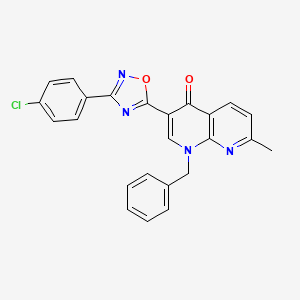

![molecular formula C17H19N3O5 B2867267 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034378-94-2](/img/structure/B2867267.png)

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

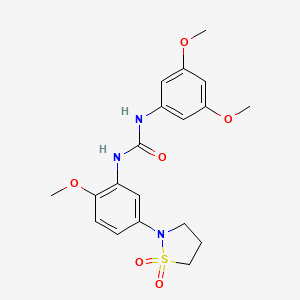

The compound is a complex organic molecule that contains several functional groups and structural features. It includes a tetrahydropyran ring, an oxadiazole ring, and a benzodioxine ring. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Benzodioxine is a type of ether that contains a benzene ring fused to a dioxine ring.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The tetrahydropyran ring could potentially be formed via a cyclization reaction . The oxadiazole ring might be synthesized through a condensation reaction involving a suitable precursor . The benzodioxine ring could be formed via a nucleophilic substitution reaction followed by a cyclization .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring is a type of ether and is generally flexible . The oxadiazole ring is a heterocycle and may contribute to the compound’s potential bioactivity . The benzodioxine ring is another type of ether and could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ether groups in the tetrahydropyran and benzodioxine rings might be cleaved under acidic conditions . The oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ether groups could make the compound relatively polar . The compound’s solubility, melting point, boiling point, and other properties would depend on factors like its size, shape, and functional groups .Applications De Recherche Scientifique

Antibacterial Activity

Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit significant antibacterial properties. This is particularly relevant in the context of increasing antibiotic resistance, where new molecules with potent antibacterial effects are in high demand. The compound can be explored for its efficacy against various bacterial strains, potentially leading to the development of new antibacterial agents .

Antifungal Properties

Similar to their antibacterial counterparts, 1,2,4-oxadiazole derivatives also show promise in antifungal drug development. They can be synthesized and tested against a range of fungal pathogens, offering a pathway to novel antifungal medications .

Analgesic Effects

The analgesic properties of 1,2,4-oxadiazole derivatives make them candidates for pain management research. Their potential to act on the central nervous system to alleviate pain could lead to new classes of analgesics .

Anti-inflammatory Applications

Inflammation is a common physiological response to various diseases. 1,2,4-oxadiazole compounds have shown anti-inflammatory effects, which could be harnessed in the treatment of chronic inflammatory diseases .

Anticancer Potential

The structure of 1,2,4-oxadiazole is present in some clinically used anticancer agents. Research into the compound’s ability to inhibit cancer cell growth could contribute to the discovery of new oncology treatments .

Antiviral Activity

With the ongoing challenge of emerging viral diseases, the antiviral activity of 1,2,4-oxadiazole derivatives is of significant interest. Investigating this compound for its effectiveness against various viruses could lead to breakthroughs in antiviral therapy .

Antihypertensive Effects

High blood pressure is a common health issue worldwide. The compound’s potential antihypertensive effects could be explored to develop new medications for managing hypertension .

Anticonvulsant Properties

Epilepsy and other seizure disorders represent a substantial area of unmet medical need. The anticonvulsant properties of 1,2,4-oxadiazole derivatives could be valuable in creating more effective treatments for these conditions .

Mécanisme D'action

Propriétés

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c21-17(12-2-1-3-13-15(12)24-9-8-23-13)18-10-14-19-16(20-25-14)11-4-6-22-7-5-11/h1-3,11H,4-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUGWWJHYZCCQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)C3=C4C(=CC=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2867186.png)

![3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B2867189.png)

![2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2867193.png)

![4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol](/img/structure/B2867199.png)

![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2867204.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2867206.png)